4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 172.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Energetic Materials
4-(2-Amino-2-methyl-propoxy)-furazan-3-ylamine and its derivatives have been explored for their potential as insensitive energetic materials. For instance, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a structurally related compound, have been synthesized and characterized, displaying moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional explosives like TNT (Yu et al., 2017).
Development of Novel Heterocycles
The compound and its analogs have been utilized in the synthesis of new heterocycles, enhancing the diversity of chemical structures available for various applications. For instance, the synthesis of novel heterocycles such as 4-(thiazol-4-yl)furazan-3-ylamine and 4-(pyrimidin-4-yl)furazan-3-ylamine has been reported, highlighting the compound's role in expanding the range of available heterocyclic compounds (Beaudegnies & Wendeborn, 2003).
Contributions to Energetic Compounds Synthesis
Research also focuses on the synthesis of energetic compounds containing specific moieties like (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy. These compounds have been evaluated for potential applications in solid composite propellants, with some formulations outperforming traditional materials like CL-20 in terms of specific impulse (Gulyaev et al., 2021).
Potential in Pharmaceutical Applications
While this area of application is less directly related to this compound, derivatives of furazans have been investigated for their pharmaceutical potential. For example, 4-Methyl-3-(arylsulfonyl)furoxans have been synthesized and studied as potent inhibitors of platelet aggregation, indicating the diverse potential applications of furazan derivatives in medicine (Calvino et al., 1992).
Properties
IUPAC Name |
4-(2-amino-2-methylpropoxy)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-6(2,8)3-11-5-4(7)9-12-10-5/h3,8H2,1-2H3,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACUWHDVNEBLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=NON=C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.